FtsZ GTPase Inhibitory Activity: Direct Comparison with the Benchmark Inhibitor PC190723
N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide demonstrates measurable, albeit moderate, inhibition of Escherichia coli FtsZ GTPase activity with an IC50 of 27,000 nM [1]. In stark contrast, the prototypical benzamide FtsZ inhibitor PC190723 exhibits an IC50 of approximately 0.055 µg/mL against S. aureus FtsZ, which equates to an IC50 of roughly 132 nM, indicating that PC190723 is >200-fold more potent in this biochemical assay . This quantitative difference confirms that N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide occupies a distinct region of the potency spectrum, which may be advantageous for applications where a less potent modulator is desired for mechanistic or selectivity studies.
| Evidence Dimension | Inhibition of FtsZ GTPase Activity (Biochemical IC50) |
|---|---|
| Target Compound Data | 27,000 nM (27 µM) |
| Comparator Or Baseline | PC190723: 0.055 µg/mL (approx. 132 nM, calculated using MW=416.8 g/mol) |
| Quantified Difference | Target compound is >200-fold less potent (higher IC50) than PC190723. |
| Conditions | Target: E. coli FtsZ, enzyme-coupled inhibition assay [1]; Comparator: S. aureus FtsZ GTPase assay . |
Why This Matters
This quantitative potency differential provides a clear, data-driven basis for selecting this compound as a lower-potency control or a starting point for resistance mechanism studies, rather than a high-potency lead like PC190723.
- [1] BindingDB. (n.d.). BDBM50086124 (CHEMBL3425693) - N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50086124 View Source
